molecular formula C17H21N3O2 B2976727 N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide CAS No. 1021120-43-3

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide

Cat. No.: B2976727
CAS No.: 1021120-43-3
M. Wt: 299.374
InChI Key: KVPXKSRNKKNVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyridazinone Derivatives : A study by Ibrahim and Behbehani (2014) developed a general route for synthesizing a novel class of pyridazin-3-one derivatives. This synthesis involved a reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, resulting in excellent yield. The research also explored the synthesis of various 2-amino-6-aryl-5-arylazo-3-aroylpyridines and 1,8-naphthyridine derivatives, highlighting the chemical versatility and potential applications of pyridazinone derivatives in synthesizing fused azines and other complex molecules (Ibrahim & Behbehani, 2014).

Antimicrobial Activity : Gezginci, Martin, and Franzblau (1998) investigated the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids. Their study synthesized compounds with 1,2,4-oxadiazole-5-ones, 1,2,4-oxadiazole-5-thiones, and 1,3,4-oxathiazoline-2-ones, tested against Mycobacterium tuberculosis. The results indicated varying degrees of potency, suggesting potential applications in antimicrobial drug development (Gezginci, Martin, & Franzblau, 1998).

Anti-Inflammatory and Analgesic Activities : A study by Gökçe, Çolak, Küpeli, and Şahin (2011) synthesized a variety of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives to investigate their analgesic and anti-inflammatory activities. The compounds showed promising results in in vivo tests, suggesting their potential as safer alternatives to non-steroidal anti-inflammatory drugs (NSAIDs) due to their reduced gastrointestinal toxicity (Gökçe, Çolak, Küpeli, & Şahin, 2011).

Herbicide Development : The discovery of a potent thieno[2,3-d]pyrimidine-2,4-dione-based protoporphyrinogen IX oxidase inhibitor was reported by Wang et al. (2021). This compound demonstrated excellent weed control and safety on maize, highlighting its potential in agricultural applications. The study underscores the importance of molecular simulations and structure-guided optimization in developing effective enzyme inhibitors (Wang et al., 2021).

Properties

IUPAC Name

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-16(21)18-11-4-12-20-17(22)10-9-15(19-20)14-7-5-13(2)6-8-14/h5-10H,3-4,11-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPXKSRNKKNVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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